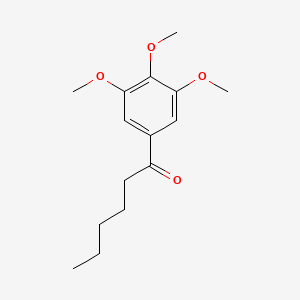

1-(3,4,5-Trimethoxyphenyl)-1-hexanone

Description

1-(3,4,5-Trimethoxyphenyl)-1-hexanone is an aromatic ketone featuring a hexanone backbone (six-carbon chain) attached to a 3,4,5-trimethoxyphenyl group. The molecular formula is C₁₅H₂₂O₄, with a molecular weight of 266.33 g/mol. The trimethoxyphenyl moiety contributes to its lipophilicity, while the hexanone chain may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula |

C15H22O4 |

|---|---|

Molecular Weight |

266.33 g/mol |

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)hexan-1-one |

InChI |

InChI=1S/C15H22O4/c1-5-6-7-8-12(16)11-9-13(17-2)15(19-4)14(10-11)18-3/h9-10H,5-8H2,1-4H3 |

InChI Key |

LZVHVOQBFDQFJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1-(3,4,5-trimethoxyphenyl)-1-hexanone as an anticancer agent. For instance, compounds derived from this structure have been tested for their activity against breast cancer cells (MCF-7) and other cancer types. In vitro assays demonstrated that certain derivatives exhibited significant antiproliferative effects, with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism underlying the anticancer properties appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Computational studies suggest that these compounds may interact with the colchicine binding site on tubulin, which is critical for microtubule dynamics during cell division . This interaction could lead to cell cycle arrest and ultimately apoptosis in neoplastic cells.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| 22b | 0.39 | MCF-7 (breast) |

| 22b | 0.77 | MDA-MB-231 (triple-negative breast) |

| 22b | 0.37 | HL-60 (leukemia) |

Organic Synthesis

Synthesis of Derivatives

The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For example, the introduction of different substituents on the phenyl ring can yield compounds with tailored biological activities .

Green Chemistry Approaches

Innovative synthetic methods have been developed to produce 1-(3,4,5-trimethoxyphenyl)-1-hexanone using environmentally friendly processes. These methods focus on reducing waste and utilizing renewable resources, aligning with the principles of green chemistry . Such approaches not only enhance sustainability but also lower production costs.

Material Science

Polymer Applications

The compound has potential applications in material science, particularly in the development of polymers with specific properties. Its unique chemical structure can be integrated into polymer matrices to enhance thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials for various industrial applications.

Case Study 1: Anticancer Efficacy

A study conducted on a series of compounds derived from 1-(3,4,5-trimethoxyphenyl)-1-hexanone revealed potent activity against various cancer cell lines. The results indicated that modifications to the compound's structure could lead to improved anticancer properties while maintaining low toxicity levels in normal cells .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathway for producing 1-(3,4,5-trimethoxyphenyl)-1-hexanone highlighted a novel method that significantly reduced reaction times and increased yields. This method utilized microwave-assisted synthesis techniques, demonstrating the compound's versatility in synthetic chemistry .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(3,4,5-trimethoxyphenyl)-1-hexanone with structurally related compounds:

Key Observations:

- Chain Length: Longer chains (e.g., hexanone vs.

- Substituents : Methoxy (-OCH₃) groups enhance lipophilicity compared to hydroxyl (-OH) groups, which increase polarity and hydrogen-bonding capacity .

- Halogenation : Bromine and chlorine substituents (e.g., in C₁₃H₁₆BrClO₂) introduce steric bulk and electrophilic reactivity, which may influence binding to biological targets .

Preparation Methods

Step 1: α-Bromination of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Bromine (Br₂) in acetic acid selectively brominates the α-position of the ketone, forming 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one.

Conditions :

Step 2: Grignard Alkylation

The bromo ketone reacts with butylmagnesium bromide (Grignard reagent) to elongate the chain:

-

Reagent Addition : Butylmagnesium bromide (2 eq) is added to the bromo ketone in tetrahydrofuran (THF).

-

Reaction : Stirred at reflux for 12 hours.

-

Quenching : Saturated ammonium chloride solution halts the reaction.

Key Findings :

-

Yield : 65–70% after column purification.

-

Side Reaction : Wurtz coupling (10–15%) if stoichiometry is imprecise.

Stork Enamine Alkylation

The Stork enamine reaction enables chain elongation without strong acidic conditions. This method is ideal for base-sensitive substrates.

Procedure :

-

Enamine Formation : 1-(3,4,5-trimethoxyphenyl)ethan-1-one reacts with pyrrolidine (1.2 eq) in toluene under reflux.

-

Alkylation : The enamine intermediate reacts with 1-bromopentane (1.5 eq) at 60°C for 24 hours.

-

Hydrolysis : Dilute HCl hydrolyzes the enamine to yield the ketone.

Key Findings :

-

Yield : 75–80% with high regioselectivity.

-

Advantage : Avoids carbocation rearrangements common in Friedel-Crafts alkylation.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantage | Limitation |

|---|---|---|---|

| Friedel-Crafts Acylation | 68–72 | Direct, single-step synthesis | Para selectivity challenges |

| Alcohol Oxidation | 80–85 | High selectivity | Requires pure alcohol precursor |

| Bromination-Alkylation | 65–70 | Chain-length flexibility | Multi-step, moderate yields |

| Stork Enamine | 75–80 | No carbocation rearrangements | Longer reaction times |

Q & A

Q. What are the common synthetic routes for 1-(3,4,5-Trimethoxyphenyl)-1-hexanone, and how are intermediates purified?

Methodological Answer: A typical synthesis involves Friedel-Crafts acylation of 3,4,5-trimethoxyphenol with hexanoyl chloride under acidic conditions. For example, derivatives of trimethoxyphenyl ketones are synthesized via base-mediated reactions (e.g., NaOH in ethanol) followed by extraction with ethyl acetate and purification via flash column chromatography (hexane:ethyl acetate 3:1) or recrystallization (water/methanol) . Key steps include:

- Reaction Monitoring: TLC or HPLC to track intermediate formation.

- Purification: Column chromatography for impurities; recrystallization for crystalline yield optimization.

- Yield Optimization: Adjusting stoichiometry of acylating agents and reaction time.

Q. What spectroscopic techniques are used to characterize 1-(3,4,5-Trimethoxyphenyl)-1-hexanone?

Methodological Answer:

- NMR: H NMR identifies methoxy groups (δ 3.8–3.9 ppm, singlet) and hexanone chain protons (δ 1.2–2.4 ppm). C NMR confirms carbonyl (δ ~208 ppm) and aromatic carbons (δ 105–153 ppm) .

- Mass Spectrometry (MS): ESI-MS or EI-MS detects molecular ion peaks (e.g., m/z 266.34 for the trimethyl ether derivative) and fragmentation patterns .

- IR: Strong carbonyl stretch (~1700 cm) and methoxy C-O bonds (~1250 cm) .

Q. How are crystallographic refinement challenges addressed for trimethoxyphenyl derivatives?

Methodological Answer: Crystallographic refinement of flexible methoxy groups and hexanone chains requires robust software (e.g., SHELXL) . Strategies include:

- Twinned Data Handling: Use of HKLF5 in SHELXL for twin refinement.

- Disorder Modeling: Partial occupancy assignments for overlapping methoxy conformers.

- Hydrogen Bond Restraints: Apply DFIX and DANG constraints to stabilize geometry .

Example: For high-resolution data, anisotropic displacement parameters (ADPs) improve accuracy, while low-resolution data may require rigid-body refinement .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer: Graph set analysis (Etter’s formalism) reveals C=O···H–O and C–H···π interactions as dominant forces . Key steps:

Q. How can discrepancies in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

- DFT Calculations: Optimize geometry using Gaussian or ORCA; compare calculated vs. experimental H/C shifts.

- Solvent Effects: Account for solvent polarity (e.g., chloroform vs. DMSO) in computational models.

- Dynamic Effects: Use VT-NMR to probe conformational exchange broadening (e.g., methoxy rotation barriers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.